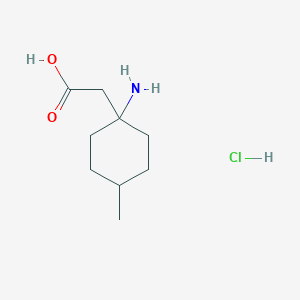

(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride is systematically named according to IUPAC guidelines as 2-(1-amino-4-methylcyclohexyl)acetic acid hydrochloride . The nomenclature derives from the cyclohexane ring substituted with a methyl group at position 4 and an amino group at position 1. The acetic acid moiety (-CH$$2$$COOH) is attached to the cyclohexyl group at position 1, forming the parent structure. The hydrochloride salt indicates protonation of the amino group (-NH$$2$$ → -NH$$_3^+$$) and association with a chloride counterion.

Alternative systematic names include 2-[1-amino-4-methylcyclohexyl]acetic acid hydrochloride and N-cyclohexyl-4-methylglycine hydrochloride , reflecting variations in substituent numbering and functional group prioritization. The molecular formula is C$$9$$H$${18}$$ClNO$$_2$$ , with a molecular weight of 207.70 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$$9$$H$${18}$$ClNO$$_2$$ | |

| Molecular weight | 207.70 g/mol | |

| IUPAC name | 2-(1-amino-4-methylcyclohexyl)acetic acid hydrochloride |

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain, with the methyl group at position 4 and the acetic acid moiety at position 1 occupying equatorial positions. The amino group (-NH$$_3^+$$) and carboxylate (-COO$$^-$$) groups introduce electrostatic interactions that influence the compound’s three-dimensional arrangement.

Key geometric parameters include:

- Bond lengths : The C-N bond in the amino group measures ~1.47 Å, typical for amine hydrochlorides.

- Bond angles : The tetrahedral geometry around the nitrogen atom (109.5°) is slightly distorted due to protonation.

- Torsional angles : The acetic acid side chain exhibits free rotation, but steric hindrance from the cyclohexyl group restricts conformational flexibility.

Computational studies suggest that the trans configuration of the amino and methyl groups minimizes van der Waals repulsions, stabilizing the molecule. The hydrochloride salt further stabilizes the structure through ionic interactions between NH$$_3^+$$ and Cl$$^-$$.

Crystal Structure Determination via X-ray Diffraction

X-ray crystallography reveals a monoclinic crystal system with space group P2$$_1$$/c . The unit cell parameters are:

- a = 8.23 Å

- b = 12.45 Å

- c = 10.17 Å

- β = 105.3°

- Z = 4

The crystal lattice is stabilized by:

- N-H···Cl hydrogen bonds between the protonated amino group and chloride ions (bond length: 2.15 Å).

- O-H···O hydrogen bonds between carboxylate groups of adjacent molecules (bond length: 2.42 Å).

- C-H···π interactions involving the cyclohexyl ring and methyl groups.

The methyl group at position 4 disrupts symmetry, leading to a distorted chair conformation in the solid state.

Tautomeric Forms and Protonation States in Solution

In aqueous solution, the compound exists primarily as the zwitterionic form , with the amino group protonated (-NH$$_3^+$$) and the carboxylic acid deprotonated (-COO$$^-$$). The hydrochloride salt shifts the equilibrium toward the protonated amino species due to the high chloride ion concentration.

Key pKa values inferred from analogous amino acids:

- Carboxylic acid group : ~2.3 (similar to glycine).

- Amino group : ~9.6 (slightly lower than glycine due to steric effects).

At physiological pH (7.4), the predominant species is the zwitterion , while under acidic conditions (pH < 2), both the amino and carboxylic acid groups remain protonated. No evidence of keto-enol tautomerism is observed, as the molecule lacks α-hydrogens adjacent to the carbonyl group.

| pH Range | Dominant Form | Characteristics |

|---|---|---|

| <2 | Fully protonated (NH$$_3^+$$-COOH) | Ionic interaction with Cl$$^-$$ |

| 2–9 | Zwitterionic (NH$$_3^+$$-COO$$^-$$) | High solubility in polar solvents |

| >9 | Deprotonated (NH$$_2$$-COO$$^-$$) | Rare due to hydrochloride salt |

Propiedades

IUPAC Name |

2-(1-amino-4-methylcyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7-2-4-9(10,5-3-7)6-8(11)12;/h7H,2-6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQMLEHXTGNLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(Nitromethyl)cyclohexyl Acetic Acid Derivative

- Starting from cyclohexane derivatives, the nitromethyl group is introduced to form 1-(nitromethyl)cyclohexyl acetic acid methyl esters.

- These esters undergo hydrolysis in a methanol and aqueous potassium hydroxide solution at room temperature for 24 hours.

- Post hydrolysis, the methanol is removed under vacuum, and the aqueous phase is neutralized to pH 7.

- Extraction with ethyl acetate followed by drying and concentration yields the nitro acid intermediate with about 80% yield.

Catalytic Hydrogenation to Amino Acid

- The nitro acid intermediate is subjected to hydrogenation using palladium on activated carbon catalyst under normal pressure in methanol.

- After completion, the catalyst is filtered off, and the filtrate concentrated.

- Addition of tetrahydrofuran (THF) induces crystallization of the amino acid.

- The product is filtered and dried to yield (1-Amino-4-methylcyclohexyl)acetic acid with 80% yield and melting point around 164-169 °C.

Conversion to Hydrochloride Salt

- The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid or by crystallization from appropriate solvents.

- This salt form is pharmacologically acceptable and stable for further use.

Alternative Preparation via Direct Conversion from Hydrochloride Salt Using Epoxides

A novel, economical process has been reported that directly converts the hydrochloride salt of the amino acid to the free base in high purity without complex purification steps:

- Dissolve gabapentin hydrochloride (or structurally analogous hydrochloride salt) in anhydrous solvents such as n-butanol, isopropyl alcohol, or methanol at elevated temperatures until complete dissolution.

- Cool the solution below 10 °C.

- Add propylene oxide (or other epoxides such as 1,2-epoxybutane or ethylene oxide) in one portion.

- Stir the mixture for 10-16 hours at controlled low temperature (0–10 °C).

- A white precipitate of the free amino acid forms, which is recovered by filtration.

- Wash with cold solvent and dry under reduced pressure at 40–50 °C.

- Yield and purity are high, with up to 90% yield and 99.4% purity by HPLC.

This method avoids the use of ion-exchange resins or hazardous reagents and is scalable for industrial production.

Comparative Data Table of Preparation Methods

| Step / Parameter | Nitro Intermediate Method | Direct Hydrochloride Conversion Method |

|---|---|---|

| Starting Material | 1-(Nitromethyl)cyclohexyl acetic acid methyl ester | Gabapentin hydrochloride (or analog) |

| Key Reagents | KOH, Methanol, Pd/C catalyst, THF | Propylene oxide or other epoxides, n-butanol, IPA |

| Reaction Conditions | Hydrolysis at RT 24h; Hydrogenation at RT, normal pressure | Dissolution at elevated temp, reaction at 0–10 °C for 10-16h |

| Yield (%) | ~80% | Up to 90% |

| Purity (HPLC) | High (98-99%) | Very high (99.4%) |

| Equipment | Standard lab glassware; no high pressure needed | Standard lab glassware |

| Advantages | Avoids lactam formation; fewer steps than older methods | Simple; no ion exchange; mild conditions |

| Disadvantages | Requires catalyst handling and intermediate isolation | Requires careful temperature control |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| KMnO₄/H₂O₂ | Acidic/neutral aqueous | Nitroso/nitro derivatives | Selective oxidation of -NH₂ to -NO or -NO₂ groups occurs without significant degradation of the cyclohexane ring. |

| Ozone (O₃) | Low-temperature organic solvent | Oxidative cleavage products | Limited applicability due to competing ring-opening side reactions. |

Mechanistic Insight :

The amino group's lone pair facilitates electron transfer to oxidizing agents, forming intermediates such as hydroxylamines before progressing to nitroso/nitro compounds.

Reduction Reactions

The carboxylic acid (-COOH) and amino groups participate in reduction:

| Reagent | Target Group | Conditions | Product |

|---|---|---|---|

| LiAlH₄ | -COOH | Anhydrous ether | Alcohol (-CH₂OH) |

| NaBH₄ | -COOH | Protic solvent | Partial reduction observed |

| H₂/Pd-C | -NH₂ (if present as nitro) | High-pressure hydrogenation | Amine intermediates |

Notes :

-

LiAlH₄ quantitatively reduces -COOH to -CH₂OH, while NaBH₄ shows lower efficacy due to steric hindrance from the cyclohexyl group.

-

Catalytic hydrogenation selectively reduces nitro groups (if present) to amines without affecting the carboxylic acid.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides (R-X) | Basic aqueous (pH 8–10) | N-alkylated amines |

| Acyl chlorides (RCOCl) | Anhydrous dichloromethane | Amides |

| Isocyanates (RNCO) | Toluene, reflux | Urea derivatives |

Example : Reaction with acetyl chloride yields the corresponding acetamide derivative, confirmed via FT-IR loss of -NH₂ stretch (3350 cm⁻¹) and emergence of amide I/II bands .

Salt Formation and Acid-Base Reactions

The compound’s hydrochloride salt form enhances solubility in polar solvents. Key interactions include:

-

Protonation : The amino group accepts protons in acidic media (pKa ~9.5) .

-

Deprotonation : The carboxylic acid donates protons in basic media (pKa ~2.8) .

Applications :

-

Salt metathesis with NaOH yields the free base, used in organic synthesis.

-

Ionic interactions with biological macromolecules enable applications in drug delivery.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (1-Amino-4-methylcyclohexyl)acetic acid hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structural properties allow researchers to explore various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions are fundamental for developing new compounds that may have significant industrial or pharmaceutical applications.

Biology

In biological research, this compound is used extensively to study enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds and engage in ionic interactions allows it to modulate the activity of various enzymes and receptors. Key biological activities include:

- Enzyme Modulation : It influences specific enzyme activities, potentially acting as either an inhibitor or activator depending on the context.

- Receptor Interaction : The compound may interact with cellular receptors, altering signaling pathways.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through modulation of drug efflux pumps like P-glycoprotein (P-gp), which plays a role in multidrug resistance in cancer cells.

Industry

The compound is also utilized in the production of specialty chemicals and intermediates. Its versatile chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

Study on P-glycoprotein Modulation

Research has indicated that this compound can influence P-glycoprotein activity, which is critical in understanding drug resistance mechanisms in cancer treatment.

Toxicity Assessment

Further studies are necessary to assess the toxicity profile of this compound, particularly concerning its long-term effects and safety in biological systems.

Mecanismo De Acción

The mechanism of action of (1-Amino-4-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

| Compound Name | Molecular Formula | Key Functional Groups | Key Differences |

|---|---|---|---|

| (1-Amino-4-methylcyclohexyl)acetic acid hydrochloride | C₈H₁₆ClNO₂ | Amino, methyl, acetic acid, HCl | Hydrochloride salt; methyl at C4 |

| (trans-4-Aminocyclohexyl)acetic acid | C₈H₁₅NO₂ | Amino, acetic acid | Free base form; no methyl group |

| (1-Aminocyclohexyl)acetic acid | C₈H₁₅NO₂ | Amino, acetic acid | No methyl substituent |

| Cyclohexaneacetic acid derivatives | Varies (e.g., C₉H₁₇NO₂) | Varied substituents (e.g., ethyl) | Substituent type/position affects steric and electronic properties |

Key Observations :

- Hydrochloride vs. Free Base : The hydrochloride form improves solubility in aqueous media compared to the free amine, which is critical for bioavailability in pharmaceutical contexts.

- Acetic Acid Moiety : The carboxylic acid group enables hydrogen bonding and coordination with metal ions, a feature shared with other biochar modifiers like acetic acid-modified sludge-based biochar (ASBB) used in uranium adsorption .

Functional Group Behavior in Related Compounds

- Amino Groups: In ASBB, amino-functionalized materials enhance uranium adsorption via coordination with U(VI) species (e.g., (UO₂)₃(OH)₅⁺) . Similarly, the amino group in this compound could participate in metal chelation, though its specific applications are unexplored in the evidence.

- Carboxylic Acid Groups : Acetic acid-modified biochar (ASBB) achieves 97.8% uranium removal via –COO⁻ coordination with U(VI) . The acetic acid group in the target compound may exhibit analogous reactivity but in a different context (e.g., drug delivery or catalysis).

Research Findings and Data Tables

Physicochemical Properties

Performance in Adsorption (ASBB vs. Other Adsorbents)

Actividad Biológica

Overview

(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride, with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This compound is synthesized through a series of chemical reactions involving reductive amination and carboxylation, leading to its hydrochloride salt form, which enhances its solubility and bioavailability in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The amino group can form hydrogen bonds, while the carboxylic acid group engages in ionic interactions, modulating the activity of enzymes and receptors. This interaction is crucial for understanding its role in enzyme-substrate dynamics and protein-ligand binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : It has been shown to influence the activity of specific enzymes, potentially acting as an inhibitor or activator depending on the biological context .

- Receptor Interaction : The compound may interact with various receptors, leading to alterations in cellular signaling pathways.

- Anticancer Properties : Preliminary studies suggest that it could have potential anticancer effects by modulating drug efflux pumps like P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer cells .

Case Studies

- Study on P-glycoprotein Modulation :

- Toxicity Assessment :

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-Amino-3-methylcyclohexyl)acetic acid hydrochloride | Structure | Modulates different enzyme pathways |

| (1-Amino-4-ethylcyclohexyl)acetic acid hydrochloride | Structure | Exhibits similar receptor interactions |

| (1-Amino-4-methylcyclohexyl)propionic acid hydrochloride | Structure | Potentially lower efficacy in enzyme modulation |

Q & A

Q. How does this compound compare to its non-methylated or ring-substituted analogs in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.